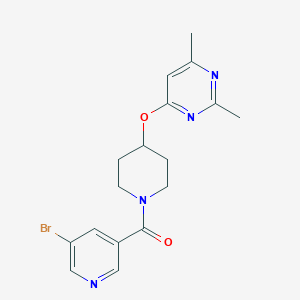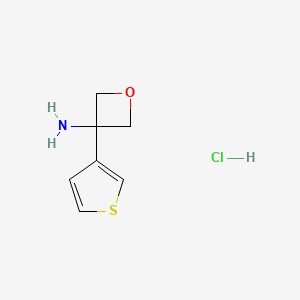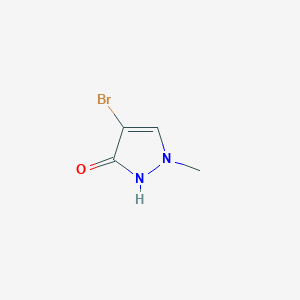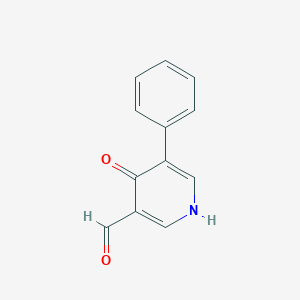
(5-Bromopyridin-3-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a novel pyrimidine-based thiourea compound . It consists of a central pyrimidine ring with phenyl-substituted thiourea motifs . It has been studied for its potential treatment of type II diabetes mellitus .
Synthesis Analysis
The synthesis of these compounds involves the reaction of 1 (45.4 mmole), guanidine hydrochloride 2 (4 HCl; 68.05 mmol), ethanol (100 mL) and 50% aqueous KOH solution (20 mL), which are mixed together and then heated and stirred at reflux temperature for 1.5 hours .Molecular Structure Analysis
The molecular structure of this compound includes a central pyrimidine ring with phenyl-substituted thiourea motifs . The molecular weight is 269.14 .Chemical Reactions Analysis
The enzyme inhibitory potential of these compounds was investigated against α-glucosidase . This enzyme plays a crucial role in treating type II diabetes mellitus .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 269.14 . More specific properties such as melting point, boiling point, density, and others were not found in the available resources.Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
The compound has been studied in the context of chemical synthesis and reactivity. For instance, the reaction of 5-bromo-N,N-dimethylpyrimidin-2-amine with butyllithium results in the formation of tetramethyl bipyrimidine derivatives. These structures were confirmed using NMR and mass spectral studies, highlighting the compound's reactivity and utility in the synthesis of complex heterocyclic structures (Kowalewski et al., 1981).
Antimicrobial Applications
Several studies have explored the antimicrobial properties of related pyrimidinone and oxazinone derivatives. For example, a series of pyridines, pyrimidinones, oxazinones, and their derivatives were synthesized as potential antimicrobial agents (Hossan et al., 2012). Another study synthesized new pyrimidinone and oxazinone derivatives fused with thiophene rings, demonstrating good antibacterial and antifungal activities (Madkour et al., 2009).
Structural and Spectroscopic Analysis
The molecular structure and properties of related compounds have been studied using techniques like NMR spectroscopy and X-ray diffraction. For instance, the structure of 5-Bromo-4, 6-dimethoxy-4-(trichloromethyl)hexahydro 2-pyrimidinone was determined using these methods, providing insights into the compound's chemical behavior (Martins et al., 1998).
Novel Synthetic Methodologies
Research has also focused on developing novel synthetic methods involving similar compounds. For example, the microwave-assisted synthesis of novel pyrimidine derivatives was explored, demonstrating faster reaction rates and higher yields compared to conventional methods (Chaudhary et al., 2012).
Biological and Pharmacological Studies
Some studies have investigated the potential biological and pharmacological applications of related compounds. For instance, pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized and evaluated for their antimicrobial and anticancer activities, showing promising results (Hafez et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The promising biological activities of pyrimidine thiourea derivatives have prompted researchers to synthesize and investigate the α-glucosidase inhibition potential of a range of novel pyrimidine-based thiourea compounds . This research could lead to the development of new treatments for type II diabetes mellitus .
Propriétés
IUPAC Name |
(5-bromopyridin-3-yl)-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O2/c1-11-7-16(21-12(2)20-11)24-15-3-5-22(6-4-15)17(23)13-8-14(18)10-19-9-13/h7-10,15H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNFNWNIXZXASU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl (2R,4aS,7aR)-2-(aminomethyl)-2,3,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]oxazine-4-carboxylate;hydrochloride](/img/structure/B2641121.png)
![2-[1-(2,6-Diethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2641122.png)

![(2E)-3-(furan-2-yl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2641125.png)



![6-Chloro-N-[1-(2-methylsulfonylethyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B2641131.png)
![2-(ethylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2641132.png)
![2-Amino-6-(4-fluorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2641134.png)
![N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide](/img/structure/B2641139.png)
![Thiadiazol-4-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2641140.png)
